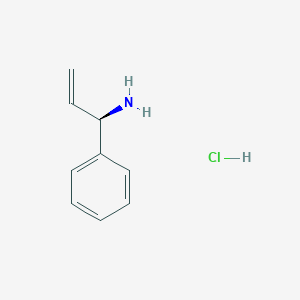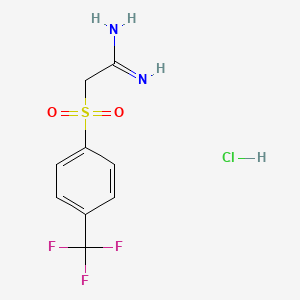![molecular formula C48H94N2O14Si2 B6590783 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] CAS No. 119699-81-9](/img/structure/B6590783.png)
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a chemically modified derivative of erythromycin, a well-known antibiotic. This compound is primarily used as an intermediate in the synthesis of clarithromycin, another antibiotic with a broader spectrum of activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, starting with erythromycin A as the base molecule. The key steps include:
Trimethylsilylation: Erythromycin A is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to protect the hydroxyl groups.
Methylation: The protected erythromycin is then methylated at the 6-O position using a methylating agent like methyl iodide.
Oxime Formation: The 9-hydroxyl group is converted to an oxime using ethoxyethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction conditions more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-oxime group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the oxime group to an amine.
Substitution: Substitution reactions at the silyl-protected hydroxyl groups can be carried out using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and ketone derivatives.
Reduction Products: Amines and other reduced forms of the oxime group.
Substitution Products: Alkylated and amino derivatives of the silyl-protected hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound is extensively used in scientific research due to its role as an intermediate in the synthesis of clarithromycin. It is also used in studies related to antibiotic resistance, drug design, and the development of new antimicrobial agents. Its unique chemical structure makes it a valuable tool in medicinal chemistry for exploring new therapeutic options.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial protein synthesis. The erythromycin core binds to the 50S ribosomal subunit of bacteria, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, which ultimately inhibits bacterial growth.
Molecular Targets and Pathways Involved:
Molecular Target: 50S ribosomal subunit of bacteria.
Pathways: Inhibition of protein synthesis in bacteria, leading to bacterial cell death.
Comparación Con Compuestos Similares
Clarithromycin: A closely related antibiotic with a broader spectrum of activity.
Azithromycin: Another macrolide antibiotic with similar mechanisms of action.
Erythromycin A: The parent compound from which this derivative is synthesized.
Uniqueness: 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is unique due to its silyl-protected hydroxyl groups and the presence of the oxime group at the 9-position, which enhances its stability and reactivity compared to its parent compound, erythromycin A.
Propiedades
Número CAS |
119699-81-9 |
|---|---|
Fórmula molecular |
C48H94N2O14Si2 |
Peso molecular |
979.4 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
Clave InChI |
SGGANCFJEHZNCI-GUYDAEHASA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)




![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)


